Cas no 2138515-74-7 (Glycine, N-[[6-(2-methylpropyl)-3-pyridinyl]methyl]-, methyl ester)
Glycine, N-[[6-(2-methylpropyl)-3-pyridinyl]methyl]-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- Glycine, N-[[6-(2-methylpropyl)-3-pyridinyl]methyl]-, methyl ester
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- Inchi: 1S/C13H20N2O2/c1-10(2)6-12-5-4-11(8-15-12)7-14-9-13(16)17-3/h4-5,8,10,14H,6-7,9H2,1-3H3
- InChI Key: QPHWXUMXJIBIPI-UHFFFAOYSA-N
- SMILES: C(OC)(=O)CNCC1=CC=C(CC(C)C)N=C1
Glycine, N-[[6-(2-methylpropyl)-3-pyridinyl]methyl]-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-763760-0.05g |
methyl 2-({[6-(2-methylpropyl)pyridin-3-yl]methyl}amino)acetate |
2138515-74-7 | 95.0% | 0.05g |
$924.0 | 2025-02-24 | |
| Enamine | EN300-763760-0.1g |
methyl 2-({[6-(2-methylpropyl)pyridin-3-yl]methyl}amino)acetate |
2138515-74-7 | 95.0% | 0.1g |
$968.0 | 2025-02-24 | |
| Enamine | EN300-763760-0.25g |
methyl 2-({[6-(2-methylpropyl)pyridin-3-yl]methyl}amino)acetate |
2138515-74-7 | 95.0% | 0.25g |
$1012.0 | 2025-02-24 | |
| Enamine | EN300-763760-0.5g |
methyl 2-({[6-(2-methylpropyl)pyridin-3-yl]methyl}amino)acetate |
2138515-74-7 | 95.0% | 0.5g |
$1056.0 | 2025-02-24 | |
| Enamine | EN300-763760-1.0g |
methyl 2-({[6-(2-methylpropyl)pyridin-3-yl]methyl}amino)acetate |
2138515-74-7 | 95.0% | 1.0g |
$1100.0 | 2025-02-24 | |
| Enamine | EN300-763760-2.5g |
methyl 2-({[6-(2-methylpropyl)pyridin-3-yl]methyl}amino)acetate |
2138515-74-7 | 95.0% | 2.5g |
$2155.0 | 2025-02-24 | |
| Enamine | EN300-763760-5.0g |
methyl 2-({[6-(2-methylpropyl)pyridin-3-yl]methyl}amino)acetate |
2138515-74-7 | 95.0% | 5.0g |
$3189.0 | 2025-02-24 | |
| Enamine | EN300-763760-10.0g |
methyl 2-({[6-(2-methylpropyl)pyridin-3-yl]methyl}amino)acetate |
2138515-74-7 | 95.0% | 10.0g |
$4729.0 | 2025-02-24 |
Glycine, N-[[6-(2-methylpropyl)-3-pyridinyl]methyl]-, methyl ester Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on Glycine, N-[[6-(2-methylpropyl)-3-pyridinyl]methyl]-, methyl ester
Glycine, N-[[6-(2-methylpropyl)-3-pyridinyl]methyl]-, methyl ester
The compound Glycine, N-[[6-(2-methylpropyl)-3-pyridinyl]methyl]-, methyl ester with CAS No. 2138515-74-7 is a significant molecule in the field of organic chemistry and pharmacology. This compound is a derivative of glycine, a simple amino acid that plays a crucial role in various biological processes. The structure of this compound includes a pyridine ring substituted with a 2-methylpropyl group at the 6-position and an N-substituted glycine moiety at the 3-position, further esterified with a methyl group.
Recent studies have highlighted the potential of this compound in drug discovery and development. Its unique structure makes it an interesting candidate for exploring its biological activities, particularly in the context of enzyme inhibition and receptor modulation. Researchers have reported that this compound exhibits selective binding to certain targets, which could be exploited for therapeutic purposes.
The synthesis of Glycine, N-[[6-(2-methylpropyl)-3-pyridinyl]methyl]-, methyl ester involves a multi-step process that combines principles from both organic and medicinal chemistry. The key steps include the preparation of the pyridine derivative, followed by the introduction of the glycine moiety through nucleophilic substitution or coupling reactions. The esterification step ensures stability and enhances bioavailability.
In terms of pharmacokinetics, this compound has shown promising properties in preclinical studies. It demonstrates good absorption and moderate clearance rates, which are favorable for drug candidates targeting chronic conditions. Additionally, its metabolic stability has been evaluated using in vitro assays, providing insights into its potential for long-term therapeutic use.
One of the most exciting developments involving this compound is its application in the field of neuropharmacology. Studies have indicated that it may modulate ion channels and neurotransmitter systems, suggesting its potential role in treating neurological disorders such as epilepsy or chronic pain conditions.
Moreover, Glycine, N-[[6-(2-methylpropyl)-3-pyridinyl]methyl]-, methyl ester has been explored as a lead compound for developing novel antibiotics. Its ability to inhibit bacterial enzymes involved in cell wall synthesis has been documented in recent research articles.
In conclusion, Glycine, N-[[6-(2-methylpropyl)-3-pyridinyl]methyl]-, methyl ester (CAS No. 2138515-74-7) is a versatile molecule with diverse applications in drug discovery and development. Its unique chemical structure and promising biological activities make it an attractive candidate for further research and potential therapeutic interventions.
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